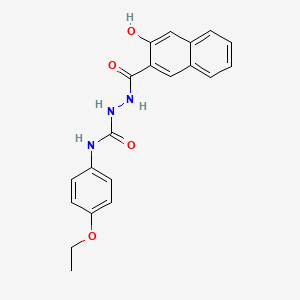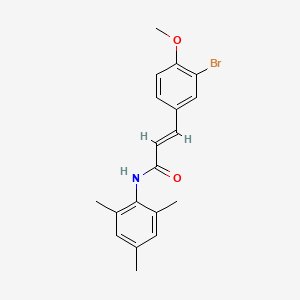![molecular formula C23H23NO3 B3584100 N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B3584100.png)
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a phenoxy group attached to an acetamide moiety, and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, is reacted with an appropriate acylating agent to form the ethoxyphenyl intermediate.
Coupling with Phenoxyacetic Acid: The ethoxyphenyl intermediate is then coupled with 4-(4-methylphenyl)phenoxyacetic acid under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the intermediate with an amine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethoxyphenyl)-2-[4-(4-chlorophenyl)phenoxy]acetamide: Similar structure with a chlorine substituent instead of a methyl group.
N-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)phenoxy]acetamide: Similar structure with a fluorine substituent.
N-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)phenoxy]acetamide: Similar structure with a nitro group.
Uniqueness
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-3-26-22-7-5-4-6-21(22)24-23(25)16-27-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJGMWDAXCFPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-2-fluoro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3584053.png)
![2-{[3-(4-tert-butylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3584054.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3584059.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3584061.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3584076.png)
![4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3584093.png)
![Methyl 4-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzoate](/img/structure/B3584107.png)
![dimethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B3584115.png)
![2-[4-(4-methylphenyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3584119.png)
